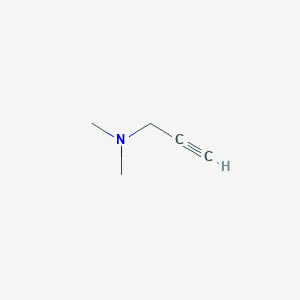

3-Dimetilamino-1-propino

Descripción general

Descripción

Synthesis Analysis

3-Dimethylamino-1-propyne has been synthesized through various chemical reactions. One notable method involves the interaction with mitochondrial monoamine oxidase from bovine liver, resulting in a covalent adduct formation that inactivates the enzyme. This process highlights the compound's reactivity and potential for forming complex structures (Maycock et al., 1976). Additionally, bis(3-dimethylammonium-1-propyne)pentachlorobismuthate(III) synthesis and its crystal structure have been reported, demonstrating the compound's versatility in forming salts with metal ions (Masmoudi et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-dimethylamino-1-propyne has been elucidated through X-ray crystallography and other analytical techniques. For instance, the synthesis and structure analysis of bis(3-dimethylammonium-1-propyne)pentachlorobismuthate(III) reveal detailed lattice parameters and molecular interactions within the crystal structure (Masmoudi et al., 2011).

Chemical Reactions and Properties

3-Dimethylamino-1-propyne undergoes various chemical reactions, demonstrating a wide range of chemical properties. It has been shown to form covalent adducts with mitochondrial monoamine oxidase, inactivating the enzyme and altering its spectral properties (Maycock et al., 1976). Additionally, its interaction with pentachlorobismuthate(III) ions leads to the formation of complex salts, indicating its ability to engage in diverse chemical reactions (Masmoudi et al., 2011).

Physical Properties Analysis

The physical properties of 3-dimethylamino-1-propyne, such as its crystalline structure, have been studied. The bis(3-dimethylammonium-1-propyne)pentachlorobismuthate(III) salt's crystallographic analysis provides insights into its physical characteristics, including lattice parameters and the overall three-dimensional network formed by interconnected chains (Masmoudi et al., 2011).

Chemical Properties Analysis

The chemical properties of 3-dimethylamino-1-propyne are highlighted by its reactivity and the formation of various compounds through chemical reactions. Its ability to irreversibly inactivate mitochondrial monoamine oxidase and form covalent adducts showcases its reactive nature and potential for further chemical studies (Maycock et al., 1976).

Aplicaciones Científicas De Investigación

Precursor para la Síntesis de Reactivos de Cuprato Mixto

“3-Dimetilamino-1-propino” se utiliza como precursor para la síntesis de reactivos de cuprato mixto . Los reactivos de cuprato se utilizan ampliamente en química orgánica para diversas reacciones, incluidas las reacciones de adición conjugada y sustitución nucleófila.

Síntesis de Sistemas de Núcleo-Cubierta

Este compuesto se ha utilizado en la síntesis de sistemas de núcleo-cubierta basados en nanopartículas de metales nobles recubiertas por copolímeros (poliacetilenos) . Estos sistemas de núcleo-cubierta tienen posibles aplicaciones en varios campos como la catálisis, la óptica y la electrónica.

Inactivación de la Monoamino Oxidasa Mitocondrial

“this compound” se ha encontrado que inactiva irreversiblemente la monoamino oxidasa mitocondrial del hígado bovino . Esto podría tener implicaciones en el estudio de enfermedades relacionadas con la disfunción mitocondrial.

Síntesis de Colorantes Dispersos para Tejidos de Poliéster

El compuesto se ha utilizado en la síntesis de colorantes dispersos para teñir tejidos de poliéster . Estos colorantes se han evaluado por su resistencia a la luz, el roce, la transpiración y el lavado.

Actividades Antimicrobianas

Los colorantes sintéticos derivados de “this compound” se han probado para su actividad biológica esperada contra hongos, levaduras y bacterias grampositivas y gramnegativas

Mecanismo De Acción

Target of Action

The primary target of 3-Dimethylamino-1-propyne is mitochondrial monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the human body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

3-Dimethylamino-1-propyne interacts with its target, mitochondrial monoamine oxidase, by inactivating it . The inactivation of this enzyme results in significant changes in the metabolism of monoamines, which can have various physiological effects .

Biochemical Pathways

The inactivation of mitochondrial monoamine oxidase by 3-Dimethylamino-1-propyne affects the monoamine metabolic pathways . These pathways are responsible for the breakdown of monoamines, including several neurotransmitters. Disruption of these pathways can lead to changes in neurotransmitter levels, potentially affecting neural signaling .

Result of Action

The primary result of 3-Dimethylamino-1-propyne’s action is the inactivation of mitochondrial monoamine oxidase . This inactivation leads to a disruption in the metabolism of monoamines, which can have various downstream effects depending on the specific monoamines affected and their roles in the body .

Safety and Hazards

3-Dimethylamino-1-propyne is classified as a flammable liquid (Category 2), and it can cause acute oral toxicity (Category 4), acute dermal toxicity (Category 3), skin corrosion (Category 1B), and serious eye damage (Category 1) . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBIXZPOMJFOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064599 | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7223-38-3 | |

| Record name | N,N-Dimethylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(prop-2-ynyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Dimethylamino-1-propyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXD8EZV6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)